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A Comprehensive Overview for Researchers,
Scientists, and Drug Development Professionals
Introduction: Regaloside I is a naturally occurring phenylpropanoid glycerol glucoside that has

garnered significant interest in the scientific community for its potential therapeutic applications,

particularly in the realm of dermatology and photoaging. This technical guide provides an in-

depth overview of the discovery, origin, chemical properties, and biological activity of

Regaloside I, with a focus on its mechanism of action in protecting against UVA-induced skin

damage. The information presented herein is intended to serve as a valuable resource for

researchers, scientists, and professionals involved in drug discovery and development.

Discovery and Origin
Regaloside I was first identified as an active compound isolated from the extract of Lilium

'Casa Blanca' (LCB).[1] It is a member of the regaloside family of phenylpropanoid glycerol

glucosides found in various species of the genus Lilium, including the rhizomes of Lilium

brownii var. viridulum Baker and Lilium tenuifolium.[1][2] These plants have a history of use in

traditional medicine, and modern phytochemical investigations have led to the isolation and

characterization of numerous bioactive compounds, including Regaloside I.

Chemical Structure and Properties
Regaloside I is structurally classified as a phenylpropanoid glycerol glucoside. While the exact

stereochemistry of the glycerol and glucose moieties is crucial for its biological activity, detailed
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structural elucidation data from techniques such as 1D and 2D Nuclear Magnetic Resonance

(NMR) spectroscopy and high-resolution mass spectrometry for Regaloside I are not

extensively available in publicly accessible literature. However, based on its classification and

related compounds, its structure consists of a phenylpropanoid moiety (derived from cinnamic

acid or its hydroxylated derivatives) esterified to a glycerol backbone, which is in turn

glycosidically linked to a glucose molecule.

Biological Activity and Mechanism of Action
The primary biological activity of Regaloside I that has been investigated is its protective effect

against photoaging induced by ultraviolet A (UVA) radiation.[1] Research has shown that

Regaloside I can inhibit the upregulation of Capping Protein Muscle Z-line α1 (CAPZA1), a key

protein involved in actin filament dynamics.[1]

The Role of Regaloside I in Preventing Photoaging
UVA radiation is a major environmental factor contributing to the premature aging of the skin, a

process known as photoaging. One of the key cellular targets of UVA is the dermal fibroblast,

the primary cell type responsible for producing and maintaining the extracellular matrix,

including collagen.

UVA exposure has been shown to induce morphological changes in human dermal fibroblasts

(HDFs), leading to a reduction in collagen content.[1] This process is associated with a

decrease in actin filaments and an upregulation of CAPZA1, which inhibits actin filament

polymerization.[1] The altered fibroblast morphology is believed to contribute to the accelerated

breakdown of collagen observed in photoaged skin.

Regaloside I has been identified as a potent inhibitor of this UVA-induced upregulation of

CAPZA1.[1] By preventing the increase in CAPZA1 levels, Regaloside I helps to maintain the

normal morphology of HDFs and, consequently, inhibits the reduction in collagen levels.[1] This

mechanism of action suggests that Regaloside I could be a promising candidate for the

development of topical treatments aimed at preventing and treating skin photoaging.

Quantitative Data
Specific quantitative data for the bioactivity of Regaloside I, such as IC50 or EC50 values for

its inhibition of CAPZA1 upregulation or its protective effects against UVA-induced collagen
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reduction, are not readily available in the cited literature. However, to provide a comparative

context, the following table summarizes the quantitative antioxidant and enzyme inhibitory

activities of other related phenylpropanoid glycosides.

Compound Assay IC50 (μM) Source

Phenylpropanoid

Glycoside Analogs

DPPH Radical

Scavenging
16.0 - 23.03 [1]

Regaloside H (from

Lilium longiflorum)
DPP-IV Inhibition Not specified

(2S)-1-O-p-

coumaroyl-2-O-β-d-

glucopyranosylglycero

l (from Lilium

longiflorum)

DPP-IV Inhibition Not specified

Experimental Protocols
Isolation and Purification of Regaloside I
A detailed, step-by-step protocol for the isolation and purification of Regaloside I is not

explicitly provided in a single source. However, based on methods described for the separation

of phenylpropanoid glycosides from Lilium species, a general workflow can be outlined.

1. Extraction:

Dried and powdered rhizomes of Lilium species are extracted with a suitable solvent, such

as methanol or ethanol, at room temperature.

The resulting crude extract is then concentrated under reduced pressure.

2. Fractionation:

The crude extract is suspended in water and partitioned successively with solvents of

increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
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The fraction containing the phenylpropanoid glycosides (typically the ethyl acetate or n-

butanol fraction) is collected.

3. Chromatographic Purification:

The enriched fraction is subjected to further purification using various chromatographic

techniques.

Column Chromatography: Initial separation can be performed on a silica gel or Sephadex

LH-20 column.

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using

reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a gradient elution

system of water (often with a small percentage of formic acid) and acetonitrile.[3] The elution

of Regaloside I and other related compounds can be monitored using a photodiode array

(PDA) detector at wavelengths around 305, 310, and 325 nm.[4][5]

Experimental Workflow for HPLC Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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